3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one
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Overview
Description
3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Biochemical Pathways
Tetrahydroisoquinolines, in general, are known to exert diverse biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Its molecular weight is 181.62 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by temperature, as suggested by its storage recommendation at 4°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one typically involves the chlorination of 6,7-dihydroisoquinolin-8(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydroisoquinolin-8(5H)-one: The parent compound without the chlorine substitution.
3-bromo-6,7-dihydroisoquinolin-8(5H)-one: A similar compound with a bromine atom instead of chlorine.
3-methyl-6,7-dihydroisoquinolin-8(5H)-one: A methyl-substituted derivative.
Uniqueness
3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can act as a leaving group in substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-6,7-dihydro-5H-isoquinolin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-6-2-1-3-8(12)7(6)5-11-9/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXOMPDQLSWHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2C(=O)C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-77-8 |
Source
|
Record name | 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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